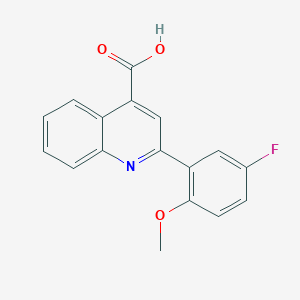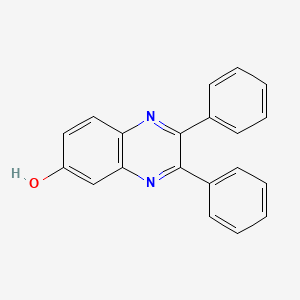![molecular formula C11H9ClN4O4 B11836959 [(7-Chloro-5-nitroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide CAS No. 88757-66-8](/img/structure/B11836959.png)
[(7-Chloro-5-nitroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((7-Chloro-5-nitroquinolin-8-yl)oxy)-N-hydroxyacetimidamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Chloro-5-nitroquinolin-8-yl)oxy)-N-hydroxyacetimidamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Nitration: Introduction of a nitro group to the quinoline ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Oxidation: Conversion of specific functional groups to achieve the desired oxidation state.
Amidation: Formation of the hydroxyacetimidamide moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyacetimidamide moiety.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
2-((7-Chloro-5-nitroquinolin-8-yl)oxy)-N-hydroxyacetimidamide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of other complex molecules.
Biology: Potential use as a probe or marker in biological studies.
Medicine: Possible therapeutic applications due to its quinoline core, which is known for antimicrobial, antimalarial, and anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((7-Chloro-5-nitroquinolin-8-yl)oxy)-N-hydroxyacetimidamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The nitro group may undergo bioreduction to form reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Nitroquinoline N-oxide: Known for its mutagenic properties.
Hydroxychloroquine: Used in the treatment of autoimmune diseases.
Uniqueness
2-((7-Chloro-5-nitroquinolin-8-yl)oxy)-N-hydroxyacetimidamide is unique due to the presence of both a nitro group and a hydroxyacetimidamide moiety, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
88757-66-8 |
|---|---|
Molecular Formula |
C11H9ClN4O4 |
Molecular Weight |
296.66 g/mol |
IUPAC Name |
2-(7-chloro-5-nitroquinolin-8-yl)oxy-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H9ClN4O4/c12-7-4-8(16(18)19)6-2-1-3-14-10(6)11(7)20-5-9(13)15-17/h1-4,17H,5H2,(H2,13,15) |
InChI Key |
MDDUSBWFHHCDGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Cl)OCC(=NO)N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B11836879.png)


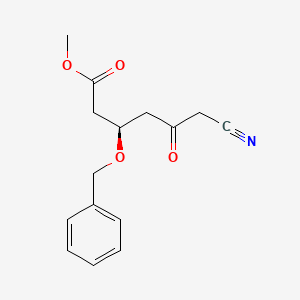
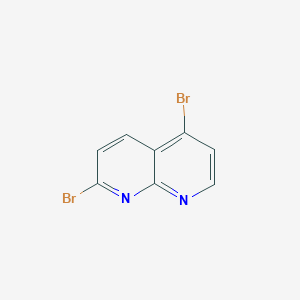
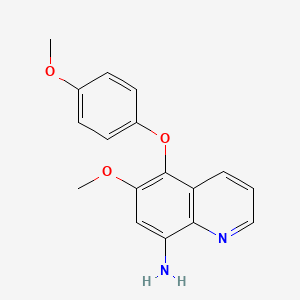
![1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B11836906.png)
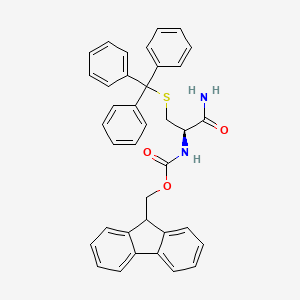
![4-Bromo-1',3-dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11836921.png)
![5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B11836923.png)
